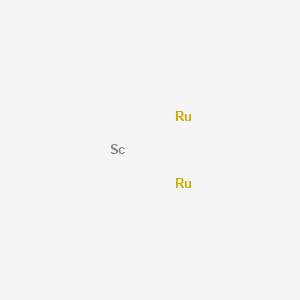
Ruthenium--scandium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium–scandium (2/1) is an intermetallic compound composed of ruthenium and scandium in a 2:1 atomic ratioThe combination of ruthenium, a transition metal known for its catalytic properties, and scandium, a rare earth metal with unique electronic characteristics, results in a compound with promising attributes for advanced technological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ruthenium–scandium (2/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental ruthenium and scandium in a stoichiometric ratio under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled slowly to room temperature to ensure the formation of a homogeneous intermetallic phase .
Industrial Production Methods: Industrial production of ruthenium–scandium (2/1) may involve advanced techniques such as arc melting or induction melting, where the elements are melted together in a controlled environment. These methods ensure high purity and uniformity of the final product. Additionally, powder metallurgy techniques, including mechanical alloying and spark plasma sintering, can be employed to produce fine-grained intermetallic powders with enhanced properties .
Chemical Reactions Analysis
Types of Reactions: Ruthenium–scandium (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of ruthenium and scandium.
Reduction: Reduction reactions can revert the oxides back to the metallic state.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or carbon monoxide.
Substitution: Reactions may involve halides or other metal salts under controlled conditions.
Major Products Formed:
Oxidation: Ruthenium oxide (RuO₂) and scandium oxide (Sc₂O₃).
Reduction: Metallic ruthenium and scandium.
Substitution: Various intermetallic compounds depending on the substituting element.
Scientific Research Applications
Ruthenium–scandium (2/1) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ruthenium–scandium (2/1) in various applications involves its ability to interact with molecular targets and pathways:
Comparison with Similar Compounds
Ruthenium–scandium (2/1) can be compared with other intermetallic compounds such as:
Ruthenium–rhodium (2/1): Similar catalytic properties but different electronic characteristics due to the presence of rhodium.
Ruthenium–iridium (2/1): Higher stability and different oxidation states compared to ruthenium–scandium (2/1).
Ruthenium–osmium (2/1): Enhanced catalytic activity but higher cost and different physical properties.
Uniqueness: Ruthenium–scandium (2/1) stands out due to its combination of high catalytic activity, biocompatibility, and unique electronic properties, making it suitable for a wide range of applications from catalysis to biomedical research .
Conclusion
Ruthenium–scandium (2/1) is a compound with significant potential in various scientific and industrial fields. Its unique properties and versatile applications make it a subject of ongoing research and development. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in advanced technologies.
Properties
CAS No. |
12535-29-4 |
|---|---|
Molecular Formula |
Ru2Sc |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
ruthenium;scandium |
InChI |
InChI=1S/2Ru.Sc |
InChI Key |
ZALDNCWTYMDFGJ-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Ru].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















